

Where to purchase high-purity Methyl 7(Z)-hexadecenoate for research.

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Compound of Interest

Compound Name: Methyl 7(Z)-hexadecenoate

Cat. No.: B028981

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High-Purity Methyl 7(Z)-hexadecenoate: A Guide for Researchers

Application Notes and Protocols for the use of **Methyl 7(Z)-hexadecenoate** in Research

For researchers, scientists, and drug development professionals, obtaining high-purity reagents is critical for the accuracy and reproducibility of experimental results. **Methyl 7(Z)-hexadecenoate**, a monounsaturated fatty acid methyl ester, is a valuable standard and research tool in various fields, including microbiology, lipidomics, and biomarker discovery. This document provides a comprehensive guide to sourcing this compound, along with detailed application notes and experimental protocols for its use.

Introduction to Methyl 7(Z)-hexadecenoate

Methyl 7(Z)-hexadecenoate (C₁₇H₃₂O₂; CAS Number: 56875-67-3) is the methyl ester of 7(Z)-hexadecenoic acid.[1] It is recognized for its role as a specific biomarker for certain types of bacteria, particularly some species of autotrophic bacteria.[2] Its unique structure, with a cis double bond at the seventh carbon position, distinguishes it from other C₁₆:1 isomers. In research, it is primarily used as a standard for gas chromatography (GC) and mass spectrometry (MS) to identify and quantify its presence in complex biological samples. The accurate analysis of this and other fatty acid isomers is crucial in understanding microbial ecology, metabolic pathways, and the development of novel diagnostic or therapeutic agents.

Sourcing High-Purity Methyl 7(Z)-hexadecenoate

Several reputable suppliers offer **Methyl 7(Z)-hexadecenoate** in high purity suitable for research applications. The choice of supplier may depend on factors such as required purity, available quantity, formulation (neat or in solution), and cost. Below is a comparison of key suppliers.

Supplier	Product Name	CAS Number	Purity	Formulation	Available Quantities
Larodan	Methyl 7(Z)-Hexadecenoate	56875-67-3	>98%	Neat or in solution	10 mg, 50 mg
Cayman Chemical	7(Z)-Hexadecenoic Acid methyl ester	56875-67-3	≥98%	A solution in ethanol	5 mg, 10 mg, 25 mg, 50 mg
Cambridge Bioscience	7(Z)-Hexadecenoic Acid methyl ester	56875-67-3	≥98%	A solution in ethanol	25 mg

Application Notes

Biomarker in Microbial Identification

The primary application of **Methyl 7(Z)-hexadecenoate** is as a biomarker for the identification of specific bacterial genera.^[2] Fatty acid methyl ester (FAME) analysis is a well-established technique in microbiology for bacterial chemotaxonomy. The unique fatty acid profiles of different bacteria serve as a "fingerprint" for their identification. **Methyl 7(Z)-hexadecenoate** has been identified as a component of the cellular membranes of certain autotrophic bacteria, making it a useful marker in environmental and clinical microbiology.^[2]

Standard for Lipidomic Analysis

In the field of lipidomics, which involves the comprehensive study of cellular lipids, pure standards are essential for the accurate identification and quantification of individual lipid species. **Methyl 7(Z)-hexadecenoate** serves as a critical reference standard for the analysis of monounsaturated fatty acid isomers in various biological matrices, including plasma, tissues, and cell cultures.

Research in Metabolic Pathways

The parent fatty acid, 7(Z)-hexadecenoic acid, is a product of fatty acid metabolism.^{[3][4]} Research into the biological roles of this and other monounsaturated fatty acids is ongoing. Studies suggest that monounsaturated fatty acids can have protective effects against the cellular stress induced by saturated fatty acids and may play a role in modulating inflammatory responses and cellular signaling.^{[5][6][7][8]} Using high-purity **Methyl 7(Z)-hexadecenoate** allows researchers to investigate its specific metabolic fate and biological activities in cellular and animal models.

Experimental Protocols

The following are detailed protocols for the analysis of **Methyl 7(Z)-hexadecenoate** in biological samples. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Extraction and Derivatization of Fatty Acids from Bacterial Cells to FAMES

This protocol describes the extraction of total lipids from bacterial cells and their subsequent conversion to fatty acid methyl esters (FAMES) for GC-MS analysis.

Materials:

- Bacterial cell pellet
- Chloroform
- Methanol
- 0.9% NaCl solution

- Boron trifluoride-methanol solution (14% BF₃ in methanol)
- Hexane
- Anhydrous sodium sulfate
- Glass centrifuge tubes with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Heating block or water bath
- Pasteur pipettes
- GC vials

Methodology:

- Lipid Extraction (Bligh & Dyer Method):
 1. To a bacterial cell pellet (approximately 50-100 mg wet weight) in a glass centrifuge tube, add 1 ml of methanol and vortex vigorously for 1 minute.
 2. Add 0.5 ml of chloroform and vortex for 1 minute.
 3. Add 0.4 ml of water and vortex for 1 minute.
 4. Centrifuge at 2000 x g for 10 minutes to separate the phases.
 5. Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new clean glass tube.
 6. Evaporate the chloroform under a gentle stream of nitrogen.
- Derivatization to FAMES (Acid-Catalyzed Methylation):
 1. To the dried lipid extract, add 1 ml of 14% boron trifluoride-methanol solution.

2. Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.
3. Cool the tube to room temperature.
4. Add 1 ml of hexane and 1 ml of water to the tube.
5. Vortex vigorously for 1 minute to extract the FAMES into the hexane layer.
6. Centrifuge at 1000 x g for 5 minutes to separate the phases.
7. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
8. Transfer the final hexane solution containing the FAMES to a GC vial for analysis.

Protocol 2: High-Resolution GC-MS Analysis of C16:1 FAME Isomers

This protocol provides optimized GC-MS parameters for the separation and identification of **Methyl 7(Z)-hexadecenoate** from other C16:1 isomers.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Highly polar capillary column (e.g., SP-2560, HP-88, or similar cyanopropyl phase)

GC-MS Parameters:

Parameter	Setting
GC Column	Highly polar biscyanopropyl polysiloxane (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Temperature	250°C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 100°C, hold for 4 min, ramp at 3°C/min to 240°C, hold for 15 min
MS Transfer Line	250°C
Ion Source Temp	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 50-400
Scan Mode	Full Scan

Data Analysis:

The identification of **Methyl 7(Z)-hexadecenoate** is based on its retention time compared to a pure standard and its characteristic mass spectrum. The mass spectrum of fatty acid methyl esters typically shows a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of alkyl groups.[\[9\]](#)[\[10\]](#)

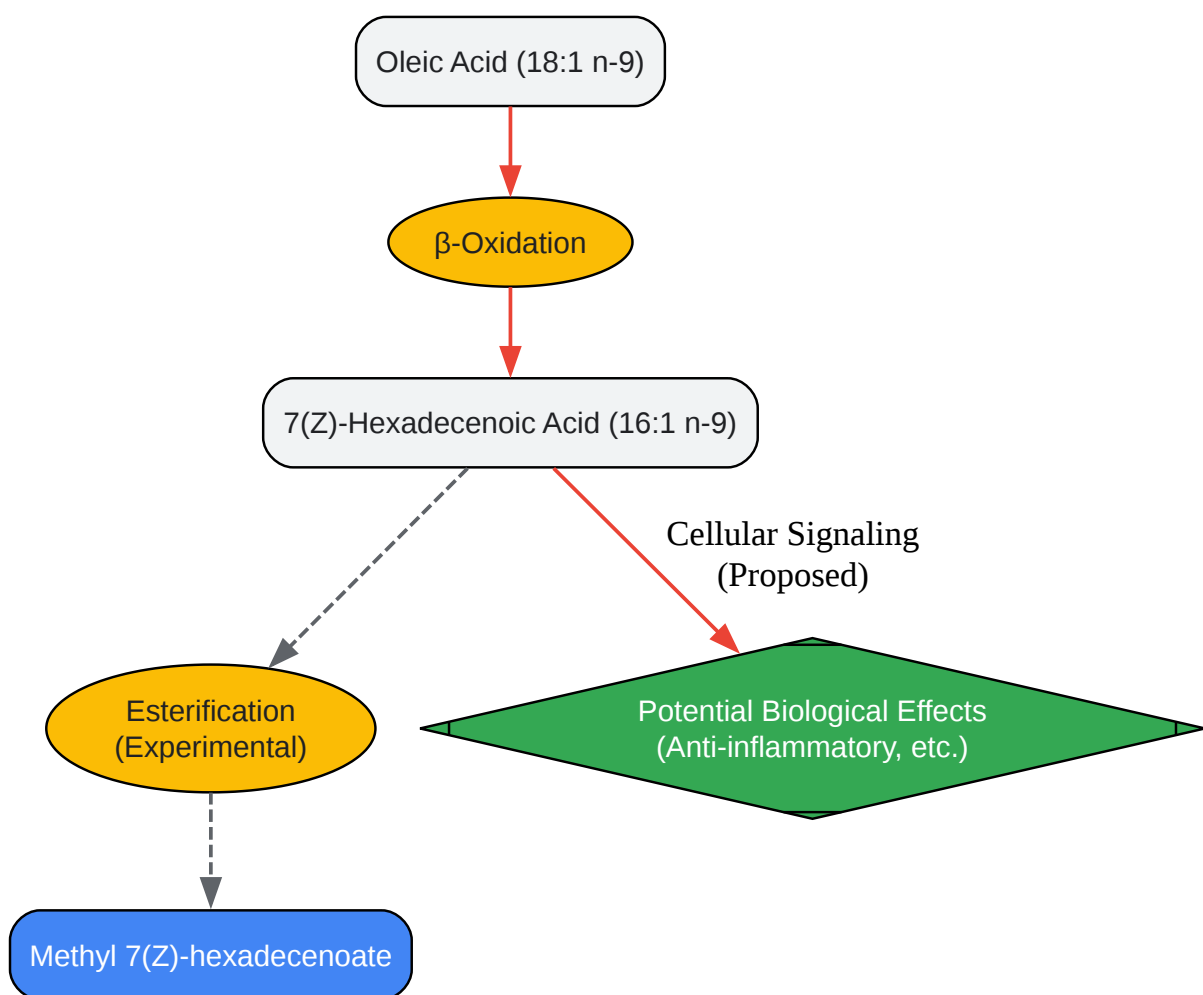
Visualizations

The following diagrams illustrate key concepts related to the application of **Methyl 7(Z)-hexadecenoate** in research.



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Experimental workflow for FAME analysis.



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Metabolic origin and research application.

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